molecular formula C10H7ClF3NO B3043742 2-Chloro-3-methyl-5-(trifluoromethoxy)phenylacetonitrile CAS No. 914637-21-1

2-Chloro-3-methyl-5-(trifluoromethoxy)phenylacetonitrile

Cat. No. B3043742
CAS RN: 914637-21-1
M. Wt: 249.61 g/mol
InChI Key: SIOIYZCFWDMUCW-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-(trifluoromethoxy)phenylacetonitrile, also known as CF3-phenylacetonitrile, is a versatile chemical compound that has been widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.

Scientific Research Applications

Synthetic Methodologies and Catalysis

Research on organosilanes and their reactions provides insights into the behavior of compounds containing electronegative groups similar to those in "2-Chloro-3-methyl-5-(trifluoromethoxy)phenylacetonitrile." For instance, the study of adduct formation in organosilanes highlights the effects of electronegative groups on reactivity and could inform synthetic approaches involving similar compounds (Margolis et al., 2003).

Drug Synthesis and Modification

Compounds with a structure resembling "2-Chloro-3-methyl-5-(trifluoromethoxy)phenylacetonitrile" are pivotal in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For example, modifications and reactions involving phenylacetonitrile derivatives have been explored for producing NSAIDs like Ketoprofen, Ibuprofen, and Naproxen, showcasing the importance of such compounds in pharmaceutical synthesis (Molleti & Yadav, 2017).

Functional Material Development

The synthesis of trifluoromethoxylated aromatic compounds, including those similar to "2-Chloro-3-methyl-5-(trifluoromethoxy)phenylacetonitrile," has implications for developing new pharmaceuticals, agrochemicals, and functional materials. Facile synthesis methods enhance the accessibility of these compounds for various applications, highlighting the material science aspect of such research (Feng & Ngai, 2016).

Novel Fungicides Development

The synthesis processes for novel fungicides, such as Thifuzamide, involve intermediates that share functional groups with "2-Chloro-3-methyl-5-(trifluoromethoxy)phenylacetonitrile." These studies not only contribute to agricultural chemistry by providing new fungicidal compounds but also showcase the complex synthetic routes that can be applied to similar chloro- and trifluoromethyl-containing compounds (Liu An-chang, 2012).

Safety and Hazards

“2-Chloro-3-methyl-5-(trifluoromethoxy)phenylacetonitrile” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-[2-chloro-3-methyl-5-(trifluoromethoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO/c1-6-4-8(16-10(12,13)14)5-7(2-3-15)9(6)11/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOIYZCFWDMUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)CC#N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196752
Record name 2-Chloro-3-methyl-5-(trifluoromethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methyl-5-(trifluoromethoxy)phenylacetonitrile

CAS RN

914637-21-1
Record name 2-Chloro-3-methyl-5-(trifluoromethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methyl-5-(trifluoromethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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